molecular formula C10H7I B165133 1-Iodonaphthalene CAS No. 90-14-2

1-Iodonaphthalene

Cat. No.: B165133
CAS No.: 90-14-2
M. Wt: 254.07 g/mol
InChI Key: NHPPIJMARIVBGU-UHFFFAOYSA-N
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Description

1-Iodonaphthalene (C₁₀H₇I) is a polycyclic aromatic iodide with a molecular weight of 254.07 g/mol . It exists as a colorless to yellow oil and is synthesized via palladium-catalyzed decarbonylative halogenation of 1-naphthoic anhydrides (yield: 90%) or transition-metal-free decarboxylative iodination using 1-napthoic acid and iodine (57% yield) . Its naphthalene backbone confers enhanced π-conjugation, making it a versatile substrate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) , radical-mediated transformations , and materials science applications (e.g., OLEDs ).

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodonaphthalene can be synthesized through various methods. One common method involves the iodination of naphthalene using iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{8} + \text{I}{2} \rightarrow \text{C}{10}\text{H}_{7}\text{I} + \text{HI} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille reaction. This method provides a high yield and is efficient for large-scale production .

Chemical Reactions Analysis

Cross-Coupling Reactions

1-Iodonaphthalene serves as an electrophilic partner in transition-metal-catalyzed couplings:

Stille Coupling

Reacts with stannanes under palladium catalysis to form biaryl systems:
Example :
this compound + 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine → 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .

Reaction Component Conditions Product
Trimethylstannyl reagentPd catalyst, inert atmosphereNaphthyl-substituted pyrimidine

Functional Group Metathesis

Undergoes CO-free interconversion with aroyl chlorides (ArCOCl) via phosphine-ligated palladium catalysis:
ArI+Ar ⁣COClArCOCl+Ar ⁣I\text{ArI}+\text{Ar}'\!\text{COCl}\leftrightarrow \text{ArCOCl}+\text{Ar}'\!\text{I}
This reversible process enables efficient synthesis of aryl iodides and aroyl chlorides, critical in pharmaceutical intermediates .

Buchwald–Hartwig Amination

Forms C–N bonds with amines under palladium catalysis:
1 Iodonaphthalene+RNH2Pd ligand1 Naphthylamine derivative\text{1 Iodonaphthalene}+\text{RNH}_2\xrightarrow{\text{Pd ligand}}\text{1 Naphthylamine derivative}
Requires specialized ligands (e.g., Xantphos) and elevated temperatures .

Iodoannulation

Lewis acids (e.g., BF₃·OEt₂) mediate cyclization of ortho-alkynylated aromatic vinyl ethers with iodide, yielding this compound derivatives:
Example :
Ortho-alkynyl vinyl ether + I⁻ → this compound analog (α-regioselectivity >90%) .

Grignard Reactions

Acts as an electrophile in reactions with organomagnesium reagents:
1 Iodonaphthalene+RMgX1 R Naphthalene+MgIX\text{1 Iodonaphthalene}+\text{RMgX}\rightarrow \text{1 R Naphthalene}+\text{MgIX}
Limited by competing side reactions unless activated by directing groups .

Ullmann Condensation

Forms biaryls via copper-mediated coupling with aryl halides:
1 Iodonaphthalene+ArXCu1 Naphthyl Ar\text{1 Iodonaphthalene}+\text{ArX}\xrightarrow{\text{Cu}}\text{1 Naphthyl Ar}
Historically significant but requires high temperatures (>150°C) .

1,2-Silyl Migration

Under I₂ catalysis, 1-halo-8-hydrosilylnaphthalenes rearrange via protonation and silyl shift:
Mechanism :

  • HI generation from hydrosilane and I₂.

  • Protonation at naphthalene’s α-position.

  • Silyl migration to adjacent carbon.

  • Deprotonation to yield 1-halo-7-silylnaphthalene .

Substrate Catalyst Product
1-Iodo-8-hydrosilylnaphthaleneI₂1-Iodo-7-silylnaphthalene

Side Reactions and Challenges

  • Diiodide Formation : Occurs with excess iodine or insufficient naphthalene, mitigated by stoichiometric control .

  • Isomer Separation : 1- and 2-iodonaphthalene isomers exhibit similar boiling points (~163–165°C at 15 mmHg), necessitating chromatography or crystallization for purification .

Scientific Research Applications

Synthesis and Reactions

1-Iodonaphthalene is primarily utilized as an electrophile in palladium-catalyzed cross-coupling reactions, notably the Stille reaction , where it reacts with organostannanes to form biaryl compounds. This reaction is significant for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Summary of Cross-Coupling Reactions Involving this compound

Reaction TypeReagents UsedProducts ObtainedReference
Stille Reaction2,4-Dimethoxy-6-(trimethylstannyl)pyrimidine2,4-Dimethoxy-6-(naphthalen-1-yl)pyrimidine
Suzuki CouplingAryl boronic acidsVarious biaryl compounds
Negishi CouplingOrganozinc reagentsDiverse aryl compounds

Applications in Material Science

Recent studies have explored the use of this compound in creating metastable amorphous dispersions. When dissolved in polar aprotic solvents and added to water, it forms stable dispersions that can be utilized in various applications such as drug delivery systems and nanomaterials .

Table 2: Dispersion Stability of Naphthalene Compounds

Compound TestedResult When Added to WaterStability Over Time
This compoundCloudy white dispersionStable for several days
1-AminonaphthaleneClear solutionNot stable
NaphthaleneCrystalline precipitateNot stable
N-Phenyl-1-naphthylamine (NPN)Cloudy white dispersionStable for several days
1,4-DimethoxynaphthaleneCloudy white dispersionCrystallized quickly

Case Study 1: Synthesis of Anticancer Agents

In a study focused on developing new anticancer agents, researchers utilized this compound as a key intermediate. The compound was involved in several cross-coupling reactions that led to the synthesis of novel biaryl derivatives with promising cytotoxic activity against cancer cell lines .

Case Study 2: Photophysical Studies

Time-resolved femtosecond pump-probe mass spectrometry has been employed to study the ultrafast relaxation dynamics of this compound. The findings revealed significant insights into its photophysical properties, which could inform its applications in photonic devices and sensors .

Mechanism of Action

The mechanism of action of 1-Iodonaphthalene in cross-coupling reactions involves the formation of a palladium complex. The iodine atom is replaced by a carbon-carbon bond through a series of steps, including oxidative addition, transmetalation, and reductive elimination . This process is facilitated by the palladium catalyst, which plays a crucial role in the reaction pathway.

Comparison with Similar Compounds

Electronic Properties and Reactivity

The I-atom’s partial positive charge (calculated via NPA analysis) influences nucleophilicity and reaction pathways. Key comparisons include:

Compound Charge on I-atom Reactivity Notes
1-Iodonaphthalene +0.070 Moderate nucleofugality; selective in iodonium metathesis
Iodobenzene +0.068 Lower reactivity in radical borylation vs. This compound
4-Iodoanisole +0.071 Comparable charge to this compound but less π-extended
Methyl 4-iodobenzoate +0.093 Higher charge enhances nucleofugality; selective group transfer in metathesis
2-Iodothiophene +0.166 Highest charge; radical-prone in cross-couplings

Key Findings :

  • Metathesis Selectivity : this compound preferentially transfers electron-rich aryl groups in iodonium metathesis due to its moderate I-atom charge, contrasting with methyl 4-iodobenzoate (+0.093), which transfers electron-deficient groups .
  • Radical Pathways : this compound participates in nickel-catalyzed Kumada couplings, producing naphthyl radicals that require trapping agents (e.g., Ni(I) complexes) to suppress dimerization (e.g., 1,1′-binaphthalene) .
  • Steric Effects : Bulkier naphthyl groups in this compound reduce yields in certain couplings (e.g., 13% in Ni-catalyzed methylations) compared to smaller aryl iodides like iodobenzene .

Data Tables

Table 1: Comparative Reactivity in Cross-Couplings

Reaction Type Substrate Yield (%) Reference
Pd-Catalyzed Aldehyde Synthesis This compound 80
2-Iodonaphthalene 75
Cu-Mediated Difluoromethylenephosphonation This compound 70
3-Iodothiophene 51
Ni-Catalyzed Kumada Coupling This compound 98*

*With excess [Ni] catalyst.

Research Highlights

  • Mechanistic Divergence : this compound undergoes mesolytic cleavage in radical pathways, unlike brominated analogs (e.g., 9-bromoanthracene), which follow single-electron transfer mechanisms .
  • Stereoelectronic Effects: The naphthyl group stabilizes transition states in enantioselective Pd/norbornene catalysis, achieving >90% enantiomeric excess (e.g., dibenzo[b,d]furan derivatives) .

Biological Activity

1-Iodonaphthalene is a polycyclic aromatic compound that has garnered attention in various fields of organic chemistry and pharmacology due to its unique structural properties and biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through its role as a reactive electrophile. The following mechanisms have been identified:

  • Radical Formation : this compound can participate in radical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules, such as proteins and nucleic acids. This property is crucial for its applications in organic synthesis and potential therapeutic uses .
  • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes, including myosin light chain kinase (MLCK). Such inhibition affects synaptic vesicle trafficking and neurotransmitter release, highlighting its potential in neurological research .

1. Enzyme Inhibition Studies

A significant study investigated the effects of MLCK inhibitors, including compounds related to this compound. The results indicated that these inhibitors could modulate neurotransmitter release at glutamatergic synapses, suggesting therapeutic implications for conditions involving synaptic dysfunction .

2. Synthesis and Yield Improvement

Research has demonstrated that this compound serves as an effective precursor in various chemical reactions. For instance, its use in hypervalent iodine-mediated cyclization reactions has shown increased yields compared to other halogenated compounds. In one study, the yield was enhanced to 49% when using this compound as a reagent .

Biological Activity Summary Table

Biological Activity Mechanism Reference
Enzyme InhibitionInhibits myosin light chain kinase
Radical FormationForms reactive intermediates
Yield Improvement in ReactionsEnhances yields in cyclization reactions

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 1-Iodonaphthalene (C₁₀H₇I) for laboratory handling and experimental design?

Key properties include its density (1.74 g/cm³), boiling point (302–305°C), melting point (4°C), and refractive index (1.698–1.704). These influence storage conditions (e.g., refrigeration to prevent decomposition), solubility in organic solvents, and suitability for reactions like cross-coupling. Ensure purity verification via NMR or GC-MS to avoid interference in kinetic studies .

Q. How can researchers ensure accurate characterization of this compound in synthetic workflows?

Employ a combination of analytical techniques:

  • Chromatography (HPLC/GC) to assess purity.
  • Spectroscopy (¹H/¹³C NMR, IR) to confirm molecular structure.
  • Elemental analysis to validate iodine content. Cross-reference data with literature values (e.g., NIST Chemistry WebBook) and document deviations ≥5% for further investigation .

Q. What are the recommended routes of exposure for toxicity screening of this compound in mammalian models?

Follow standardized inclusion criteria for toxicological studies:

  • Inhalation : Simulate occupational exposure using aerosolized forms.
  • Oral/Dermal : Administer via gavage or topical application. Monitor systemic effects (hepatic, renal, respiratory) and compare endpoints (e.g., LD₅₀) with structurally similar compounds like methylnaphthalenes .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved through systematic review methodologies?

Apply a risk-of-bias framework:

  • Data extraction : Tabulate outcomes (e.g., mortality, organ toxicity) across studies .
  • Bias assessment : Evaluate randomization, dose allocation, and outcome reporting (Table C-6/C-7) .
  • Confidence rating : Classify studies as high/moderate/low confidence based on methodological rigor . Meta-analyses should weight high-confidence studies to derive consensus thresholds.

Q. What experimental strategies optimize the environmental fate analysis of this compound?

Design studies to assess:

  • Transformation/degradation : Use GC-MS to track byproducts in aqueous/soil matrices under UV exposure.
  • Partitioning : Measure log Kow to predict bioaccumulation potential.
  • Monitoring : Deploy passive samplers in industrial zones and compare with lab-derived half-lives . Validate models using retroactive cohort data from contaminated sites .

Q. How can mechanistic studies elucidate the metabolic pathways of this compound in vivo?

  • In vitro assays : Use liver microsomes to identify cytochrome P450-mediated metabolites.
  • Isotopic labeling : Track ¹²⁷I or ¹³C isotopes in urine/fecal samples.
  • Omics integration : Correlate metabolomic data with transcriptomic profiles to map detoxification pathways. Address interspecies variability by testing rodent and human cell lines .

Q. Methodological Considerations

Q. What criteria should guide the inclusion of this compound studies in a systematic review?

Adopt the following filters:

  • Species : Prioritize mammalian models (rats, mice) and human cell lines.
  • Exposure duration : Acute (≤24h) vs. chronic (≥30 days).
  • Outcomes : Focus on dose-response relationships and mechanistic endpoints (e.g., DNA adduct formation). Exclude studies with incomplete metadata or non-standardized protocols .

Q. How should researchers address gaps in this compound’s environmental monitoring data?

  • Field sampling : Collect air/water/soil samples near production facilities.
  • Biomonitoring : Analyze iodine levels in occupationally exposed populations.
  • Predictive modeling : Use QSAR tools to estimate untested parameters (e.g., biodegradation rates) .

Q. Data Analysis and Validation

Q. What statistical approaches mitigate uncertainty in this compound toxicity studies?

  • Error propagation : Quantify uncertainties from instrumentation (e.g., ±0.1°C in melting point assays).
  • Dose-response modeling : Apply Hill slopes or probit analysis for threshold determination.
  • Sensitivity analysis : Identify outliers via Grubbs’ test and justify exclusions .

Q. How can contradictory reactivity data in this compound cross-coupling reactions be reconciled?

  • Conditional replication : Vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures.
  • Kinetic profiling : Compare reaction rates under identical conditions.
  • Peer validation : Share raw data via open-access platforms for independent verification .

Properties

IUPAC Name

1-iodonaphthalene
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InChI

InChI=1S/C10H7I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NHPPIJMARIVBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H7I
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3059004
Record name Naphthalene, 1-iodo-
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Molecular Weight

254.07 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 1-Iodonaphthalene
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Vapor Pressure

0.000894 [mmHg]
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CAS No.

90-14-2
Record name 1-Iodonaphthalene
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Feasible Synthetic Routes

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